molecular formula C21H18ClN3OS B3399583 N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1040643-19-3

N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No. B3399583
CAS RN: 1040643-19-3
M. Wt: 395.9 g/mol
InChI Key: PDUHLRBJYMGSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide, also known as CPI-455, is a novel small molecule inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins are epigenetic readers that recognize acetylated lysine residues on histones, and play a critical role in regulating gene expression. BET proteins have been implicated in a wide range of diseases, including cancer, inflammation, and cardiovascular disease. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide works by binding to the bromodomains of BET proteins, preventing them from recognizing acetylated lysine residues on histones. This leads to a decrease in the expression of genes that are regulated by BET proteins, including MYC. The exact mechanism by which N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide exerts its anti-inflammatory effects is not fully understood, but may involve the regulation of cytokine expression.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on MYC expression and inflammation, N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has also been shown to modulate the expression of genes involved in lipid metabolism, suggesting that it may have potential as a therapeutic agent for metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. This also makes it a potentially attractive therapeutic agent, as small molecules can be administered orally and have good bioavailability. One limitation of N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. Additionally, as with any small molecule inhibitor, there is the potential for off-target effects, which could limit its therapeutic potential.

Future Directions

There are several potential future directions for research on N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide. One area of interest is the development of analogs of N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide with improved potency and selectivity. Another area of interest is the identification of biomarkers that can predict response to N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide treatment in cancer patients. Finally, further studies are needed to investigate the safety and efficacy of N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide in clinical trials, and to determine its potential as a therapeutic agent for cancer, inflammation, and other diseases.

Scientific Research Applications

N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has been the subject of several scientific studies investigating its potential therapeutic applications. In preclinical studies, N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has been shown to inhibit the expression of MYC, a key oncogene that is frequently overexpressed in cancer. N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide has also been shown to have anti-inflammatory effects, and has been tested in animal models of inflammatory bowel disease and rheumatoid arthritis.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c22-18-9-5-4-8-16(18)12-23-20(26)11-10-17-14-27-21-24-19(13-25(17)21)15-6-2-1-3-7-15/h1-9,13-14H,10-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUHLRBJYMGSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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